molecular formula C16H28N4O8⋅H2O B554018 Tetraxetan CAS No. 60239-18-1

Tetraxetan

Cat. No. B554018
CAS RN: 60239-18-1
M. Wt: 404.42 g/mol
InChI Key: WDLRUFUQRNWCPK-UHFFFAOYSA-N
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Description

Tetraxetan, also known as DOTA, is an organic compound with the formula (CH2CH2NCH2CO2H)4 . The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . It is used as a complexing agent, especially for lanthanide ions . Its complexes have medical applications as contrast agents and cancer treatments .


Synthesis Analysis

Tetraxetan is derived from the macrocycle known as cyclen . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, is a high-affinity chelating agent for di- and trivalent cations .


Molecular Structure Analysis

The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . As a polydentate ligand, Tetraxetan envelops metal cations, but the denticity of the ligand depends on the geometric tendencies of the metal cation .


Chemical Reactions Analysis

Tetraxetan is a high-affinity chelating agent for di- and trivalent cations . It forms stable and inert complexes under physiological conditions .


Physical And Chemical Properties Analysis

Tetraxetan has a molecular weight of 404.42 g/mol . It is a white crystalline solid .

Scientific Research Applications

1. Cancer Treatment Research

Tetraxetan has been involved in various studies related to cancer treatment. Notably, it has been used in radioimmunotherapy, particularly with 90Y-clivatuzumab tetraxetan for treating advanced pancreatic cancer. This approach shows promise, offering potential therapeutic options for this disease (Ocean et al., 2012). Similarly, tetraxetan has been used in the treatment of neuroendocrine tumors. A phase I study of SSTR2 antagonist 177Lu-satoreotide tetraxetan in patients with advanced SSTR2-positive neuroendocrine tumors revealed promising safety and efficacy results (Reidy‐Lagunes et al., 2019).

2. Hematologic Malignancies

Tetraxetan has been explored for its potential in treating hematologic malignancies. For instance, 90Y-epratuzumab tetraxetan radioimmunotherapy showed effectiveness in a case of CD22+ Ph+ B-acute lymphoblastic leukemia, achieving BCR‐ABL1 molecular remission (Chevallier et al., 2013).

3. Prostate Cancer Research

In metastatic castration-resistant prostate cancer, tetraxetan compounds like 177Lu-vipivotide tetraxetan have been used. Approved by the FDA, this radiopharmaceutical targets prostate-specific membrane antigen and has demonstrated safety and efficacy in this context (Shah et al., 2022).

4. Biofeedback Training and Rehabilitation

The use of Tetraxetan has been explored in the field of biofeedback training for fall prevention in the elderly and rehabilitation exercises for chronic back pain. The Tetrax system, utilizing tetraxetan, shows potential in improving weight distribution, stability, and effectiveness in preventing falls (Kang, 2013) and enhancing postural balance in chronic back pain cases (Park et al., 2014).

5. Neurological and Cardiovascular Effects

Tetraxetan has also been studied for its effects on the electroencephalogram and electrocardiogram, consistent with vagal nerve stimulation. This was particularly observed in a study on the effects of Terrestrial Trunked Radio (TETRA), which showed neurophysiological effects suggestive of vagal nerve stimulation (Burgess et al., 2016).

Future Directions

Tetraxetan is being developed for the treatment of prostate-specific membrane antigen (PSMA)-expressing metastatic prostate cancer . It has been approved in the USA and regulatory review in the EU and other countries is underway . It shows promise in the field of radioligand therapeutic agents .

properties

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLRUFUQRNWCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208984
Record name Tetraxetan
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Molecular Weight

404.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow hygroscopic powder; [Aldrich MSDS]
Record name DOTA acid
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Product Name

Tetraxetan

CAS RN

60239-18-1
Record name DOTA
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Record name DOTA acid
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Record name Tetraxetan
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Record name 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
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Record name TETRAXETAN
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Synthesis routes and methods I

Procedure details

1,4,7,10 tetraazacyclododecane 1,4,7,10 N, N′, N″, N′″ tetraacetic acid
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tetraacetic acid
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Synthesis routes and methods II

Procedure details

Briefly, ammonium acetate, (10 μL for each mCi of 111In) is added to a reaction vial containing 111In-chloride solution. Subsequently, the DOTA-J591 solution (30 mL or 0.24 mg for each mCi of 111In) is added to the reaction vial and the mixture is gently mixed and incubated at 37° C. for 20-30 min. An aliquot of the mixture is tested to determine labeling efficiency using ITLC (SG and 5 mM DTPA, pH 5). If the binding is optimal (>70%), the reaction is stopped by the addition of 10-40 mL of 5 mM DTPA.
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111In chloride
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DOTA-J591
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25 (± 15) mL
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Synthesis routes and methods III

Procedure details

QFP-phage and control insertless phage were amplified to a high titer for labeling with 64Cu radionuclide via the macrocyclic bifunctional chelator 2-(4-isothiocyanato benzyl)-1,4,7,10 tetraazacyclo dodecane-1,4,7,10-tetraacetic acid (p-SCN-Bn-DOTA) (Macrocyclics, Dallas, Tex.). The isothiocyanate functionality of the p-SCN-Bn-DOTA reacts with primary amino groups on the phage coat protein pVIII to produce a covalent attachment of DOTA to the phage surface (Jakubowski et al. (2008) J Anal At Spectrom 23(5):1497-1507). To carry out this functionalization procedure, phage (1×1011 pfu) were re-suspended in 400 μl conjugation buffer (carbonate-bicarbonate buffer, pH=9) and 4 μl p-SCN-Bn-DOTA (100 mM stock) were added. The conjugation reaction was conducted overnight at 35° C. DOTA-phage intermediate was separated from the unreacted DOTA through a 50K microcone filter by centrifugation at 14000 g for 10 minutes. DOTA-phage conjugates were re-suspended in 400 μl 10.1M sodium acetate buffer (pH=5.5) and incubated with 64CuCl2 (2 mCi per reaction, decay corrected) for 50 minutes at 50° C. Unbound 64Cu2+ was removed by ultracentrifugation as described above. 64Cu labeled phage were reconstituted in sterile PBS. Activity was determined using a γ-counter (Packard) immediately before injecting into mice. Complexes of DOTA-phage with cold CuCl2 were prepared to test phage infectivity and target binding upon labeling.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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